molecular formula C10H21NO2 B070589 (S)-2-Amino-2-ethylhexanoic acid ethyl ester CAS No. 164262-42-4

(S)-2-Amino-2-ethylhexanoic acid ethyl ester

Cat. No.: B070589
CAS No.: 164262-42-4
M. Wt: 187.28 g/mol
InChI Key: PUFPKUWTAGCFPT-JTQLQIEISA-N
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Description

Esters are derived from carboxylic acids. In an ester, the hydrogen in the carboxylic acid’s -COOH group is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .


Synthesis Analysis

Esters are usually prepared from carboxylic acids and alcohols . The carboxylic acid and alcohol react in the presence of a strong acid catalyst, such as concentrated sulfuric acid . This reaction is known as esterification .


Molecular Structure Analysis

The molecular structure of an ester involves a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The carbonyl carbon is bonded to an oxygen atom by a double bond and to another oxygen atom by a single bond .


Chemical Reactions Analysis

Esters can undergo a variety of reactions. One common reaction is hydrolysis, which is the breaking of the ester bond by water. This reaction is catalyzed by either an acid or a base . In acidic conditions, the reaction is reversible and produces a carboxylic acid and an alcohol .


Physical and Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, so their boiling points are intermediate between nonpolar hydrocarbons and alcohols, which do engage in hydrogen bonding . Small esters are somewhat soluble in water due to their ability to engage in hydrogen bonding with water molecules .

Mechanism of Action

The mechanism of ester formation involves a nucleophilic attack by the alcohol on the carbonyl carbon of the carboxylic acid. This forms a tetrahedral intermediate, which then loses a hydroxide ion to form the ester .

Safety and Hazards

The safety and hazards associated with a specific ester depend on its structure. Some esters, such as ethyl acetate, are highly flammable and can cause serious eye irritation . It’s important to handle esters with care, using appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

Esters have a wide range of applications, from the food and beverage industry to pharmaceuticals and polymers . The development of new synthetic methods and the study of their properties are areas of ongoing research . Understanding the function and regulation of genes involved in ester synthesis could also open up new possibilities for the production of specific aroma profiles in fermented beverages .

Properties

IUPAC Name

ethyl (2S)-2-amino-2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-4-7-8-10(11,5-2)9(12)13-6-3/h4-8,11H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFPKUWTAGCFPT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@](CC)(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433739
Record name Ethyl 2-ethyl-L-norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164262-42-4
Record name Ethyl 2-ethyl-L-norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the product from step (c) (1mole) in 1N aqu. HCl (1.2 moles) was stirred for 10 minutes at room temperature, then washed with toluene. The pH of the remaining aqueous phase was adjusted to 7 using 12.5% w/v sodium hydroxide, then cooled to 10° C., further basified to pH 12 and extracted with toluene. The extracts were combined, washed with brine, dried and evaporated in vacuo. The residue was distilled to give the desired product as an oil (70-80% yield).
Name
product
Quantity
1 mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 mol
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

A solution of the product from step (c) (1 mole) in 1N aqu. HCl (1.2 moles) was stirred for 10 minutes at room temperature, then washed with toluene. The pH of the remaining aqueous phase was adjusted to 7 using 12.5% w/v sodium hydroxide, then cooled to 10° C., further basified to pH 12 and extracted with toluene. The extracts were combined, washed with brine, dried and evaporated in vacuo. The residue was distilled to give the desired product as an oil (70-80% yield).
Name
product
Quantity
1 mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 mol
Type
reactant
Reaction Step Two
Yield
70%

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